molecular formula C9H12N2O3 B13037775 (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid

(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid

Cat. No.: B13037775
M. Wt: 196.20 g/mol
InChI Key: MRKTYNSPICFZDM-ZETCQYMHSA-N
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Description

(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid is a compound that features a pyridine ring substituted with a hydroxymethyl group and an amino acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.

    Attachment of the Amino Acid Side Chain: The amino acid side chain can be introduced through a coupling reaction between the pyridine derivative and an appropriate amino acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of (3S)-3-amino-3-[6-(carboxyl)pyridin-2-yl]propanoic acid

    Reduction: Formation of (3S)-3-amino-3-[6-(hydroxymethyl)piperidin-2-yl]propanoic acid

    Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the amino acid side chain can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-amino-3-[6-(methyl)pyridin-2-yl]propanoic acid
  • (3S)-3-amino-3-[6-(ethyl)pyridin-2-yl]propanoic acid
  • (3S)-3-amino-3-[6-(carboxyl)pyridin-2-yl]propanoic acid

Uniqueness

(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid is unique due to the presence of the hydroxymethyl group, which can participate in specific interactions and reactions that are not possible with other similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid

InChI

InChI=1S/C9H12N2O3/c10-7(4-9(13)14)8-3-1-2-6(5-12)11-8/h1-3,7,12H,4-5,10H2,(H,13,14)/t7-/m0/s1

InChI Key

MRKTYNSPICFZDM-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=NC(=C1)[C@H](CC(=O)O)N)CO

Canonical SMILES

C1=CC(=NC(=C1)C(CC(=O)O)N)CO

Origin of Product

United States

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